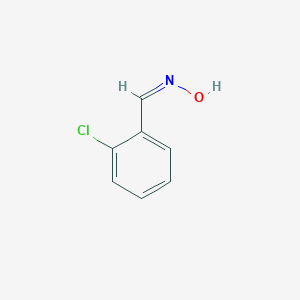

2-Chlorobenzaldehyde oxime

Description

Structure

3D Structure

Properties

CAS No. |

3717-28-0 |

|---|---|

Molecular Formula |

C7H6ClNO |

Molecular Weight |

155.58 g/mol |

IUPAC Name |

(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |

InChI Key |

FZIVKDWRLLMSEJ-UITAMQMPSA-N |

SMILES |

C1=CC=C(C(=C1)C=NO)Cl |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)Cl |

Other CAS No. |

3717-28-0 |

Pictograms |

Irritant |

Synonyms |

2-Chlorobenzaldehyde oxime; 2-Chlorobenzaldoxime; NSC 61415; o-Chlorobenzaldehyde oxime; o-Chlorobenzaldoxime |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 2 Chlorobenzaldehyde Oxime

Classical Oximation Reactions

The most fundamental and widely used method for preparing 2-chlorobenzaldehyde (B119727) oxime is the classical oximation reaction, which involves the direct condensation of 2-chlorobenzaldehyde with hydroxylamine (B1172632) or its salt. alkalisci.comchemicalbook.comsigmaaldrich.com

The standard synthesis involves the reaction between 2-chlorobenzaldehyde and hydroxylamine hydrochloride. alkalisci.comchemicalbook.com In this reaction, the aldehyde carbonyl group reacts with the nucleophilic nitrogen of hydroxylamine. A base is typically required to neutralize the hydrochloride salt and to facilitate the reaction.

A common procedure involves dissolving 2-chlorobenzaldehyde and hydroxylamine hydrochloride in a solvent system, such as a mixture of ethanol (B145695) and water. prepchem.com A base, like sodium hydroxide (B78521) or sodium carbonate, is then added to the solution. prepchem.comasianpubs.org The addition of the base deprotonates the hydroxylamine hydrochloride, freeing the hydroxylamine to react with the aldehyde. The reaction mixture is often heated to drive the condensation to completion. prepchem.com The product, 2-chlorobenzaldehyde oxime, typically precipitates from the solution upon cooling or after the addition of water. prepchem.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the molar ratio of reactants, the choice of base and solvent, reaction temperature, and time.

One detailed study reports an optimized procedure where 2-chlorobenzaldehyde (0.40 mole) and hydroxylamine hydrochloride (0.80 mole) are reacted in an ethanol-water solvent mixture. prepchem.com A solution of sodium hydroxide (0.60 mole) is added portion-wise. The reaction mixture is heated to boiling, and after workup and recrystallization, a yield of 48.3 grams of this compound is obtained. prepchem.com

In another approach focused on optimizing oximation reactions, the molar ratio of aldehyde, hydroxylamine hydrochloride, and sodium carbonate was studied. For the related 3-chlorobenzaldehyde (B42229), it was found that a molar ratio of 1:1.5 for aldehyde to hydroxylamine hydrochloride with sodium carbonate as the base could achieve yields as high as 96%. asianpubs.org These findings suggest that a slight excess of hydroxylamine and the appropriate choice of base are key to high-yield synthesis.

Table 1: Example of Optimized Reaction for this compound

| Reactant/Reagent | Molar Amount | Role |

|---|---|---|

| 2-Chlorobenzaldehyde | 0.40 mole | Substrate |

| Hydroxylamine Hydrochloride | 0.80 mole | Oximation Reagent |

| Sodium Hydroxide | 0.60 mole | Base |

| Ethanol/Water | - | Solvent |

This table is based on data from a specific synthetic procedure which yielded 48.3 grams of the final product. prepchem.com

Catalytic Approaches in Oxime Synthesis

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for oxime synthesis. These include both metal-based and organic catalysts.

Certain metal salts have been shown to effectively catalyze the oximation of aldehydes. These catalysts can facilitate the reaction under milder conditions.

Copper (II) Sulfate (B86663) (CuSO₄): Copper(II) sulfate, often used in combination with a base like potassium carbonate (K₂CO₃), is a documented catalyst for the highly stereoselective conversion of aldehydes to their corresponding oximes. researchgate.net The use of CuSO₄ can lead to high yields under mild reaction conditions. researchgate.netasianpubs.org The copper ions are believed to coordinate with the reactants, facilitating the nucleophilic attack and subsequent dehydration. science.gov

Barium Chloride (BaCl₂): A system using hydroxylamine hydrochloride in the presence of barium chloride has been reported as a convenient method for the synthesis of various oximes. orientjchem.org In this method, a range of aldehydes and ketones were efficiently converted to their oximes in excellent yields (93-98%) under reflux conditions in ethanol. orientjchem.org For aldehydes, the reaction typically proceeds with a 1:1:0.5 molar ratio of the aldehyde, NH₂OH·HCl, and BaCl₂. orientjchem.org

Table 2: Metal-Catalyzed Oximation Systems

| Catalyst System | Substrate Type | Conditions | Yield |

|---|---|---|---|

| CuSO₄ / K₂CO₃ | Aldehydes & Ketones | Mild | High |

| NH₂OH·HCl / BaCl₂ | Aldehydes & Ketones | Ethanol, Reflux | 93-98% |

This table summarizes findings from studies on metal-catalyzed oximation reactions. researchgate.netasianpubs.orgorientjchem.org

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For oxime formation, specific organic molecules have been identified that can catalyze the reaction efficiently, particularly at neutral pH, which is beneficial for sensitive substrates.

New classes of catalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have been discovered for hydrazone and oxime formation in water at neutral pH. nih.govacs.org Kinetic studies have revealed that these organocatalysts can provide significant rate enhancements, in some cases over seven times greater than classic aniline (B41778) catalysis. nih.gov The proposed mechanism involves the catalyst facilitating the proton transfer steps involved in the condensation reaction. acs.org For instance, 2-(aminomethyl)benzimidazole was found to be an effective catalyst for the oximation of 4-nitrobenzaldehyde, providing a 5.2-fold rate enhancement. nih.govacs.org This approach offers a milder and potentially more biocompatible route to oxime synthesis.

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally friendly and highly efficient processes. These "green" chemistry principles have been applied to oxime synthesis through solvent-free and energy-efficient techniques.

One notable advanced strategy is the use of "grindstone chemistry," a solventless approach where the reaction is carried out by grinding the solid reactants together in a mortar and pestle. asianpubs.orgnih.gov A study demonstrated the oximation of various aldehydes by grinding them with hydroxylamine hydrochloride and anhydrous sodium carbonate at room temperature. asianpubs.orgasianpubs.org This method is rapid, simple, and avoids the use of potentially harmful organic solvents, minimizing waste. nih.govresearchgate.net

Another advanced technique involves the use of microwave irradiation. researchgate.netasianpubs.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. The synthesis of Z-arylaldoximes has been successfully carried out under microwave conditions using catalysts like CdSO₄, with yields ranging from 84-88%. lookchem.com These advanced strategies represent a move towards more sustainable and efficient chemical manufacturing.

Electrochemical Synthesis of Oximes

Electrochemical methods offer a green and efficient alternative to conventional synthesis by minimizing the use of stoichiometric reagents and often proceeding under mild conditions. researchgate.net The electrosynthesis of oximes can be performed directly from the corresponding aldehydes or ketones by coupling with a nitrogen source. rsc.orgacs.org

Recent advancements have demonstrated the one-step synthesis of oximes from aldehydes and nitrates in acidic electrolytes using a zinc-based catalyst. rsc.org This process involves the electrochemical reduction of nitrate (B79036) to hydroxylamine, which then reacts with the aldehyde. rsc.org This approach has shown high versatility, with various aldehydes and ketones being efficiently converted to their respective oximes with yields often exceeding 90%. rsc.orgrsc.org Another pioneering strategy utilizes an iron catalyst for the direct electrosynthesis of oximes from NOx and aldehydes, achieving a benzaldoxime (B1666162) yield of approximately 99%. acs.org This method is scalable, with a divided flow reactor enabling high production rates, paving the way for potential industrial applications. acs.org

In a specific electrochemical tandem synthesis, oximes have been generated from alcohols using potassium nitrate (KNO₃) as the nitrogen source, mediated by tin microspheres. rsc.org This process involves the initial oxidation of the alcohol to the aldehyde, followed by the in-situ formation of the oxime. For 2-chlorobenzaldehyde, this method yields the (E)-isomer. The spectroscopic data for the resulting (E)-2-chlorobenzaldehyde oxime are detailed below. rsc.org

Table 1: Spectroscopic Data for (E)-2-Chlorobenzaldehyde Oxime via Electrochemical Synthesis

| Analysis Type | Data |

|---|---|

| ¹H-NMR (CDCl₃, 300 MHz, ppm) | δ = 8.57 (s, 1 H), 7.84 (d, J = 2.0 Hz, 1 H), 7.83-7.20 (m, 3 H) |

| ¹³C-NMR (CDCl₃, 75 MHz, ppm) | δ = 147, 133, 130, 129, 127, 126 |

| IR (liquid film, cm⁻¹) | v = 3288, 2929, 1483, 1436, 1316, 1279, 1206, 1045, 973, 749, 705 |

Data sourced from a study on electrochemical tandem synthesis of oximes. rsc.org

Mechanochemical and Microwave-Assisted Synthetic Protocols

To address the need for more sustainable and efficient chemical processes, mechanochemical and microwave-assisted syntheses have emerged as powerful tools in organic chemistry.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. rsc.org This technique has been successfully applied to the synthesis of oximes from aldehydes. A robust and facile solvent-free method involves the simple grinding of an aldehyde with hydroxylamine and sodium hydroxide (NaOH). rsc.org Another approach uses a pestle and mortar to grind the aldehyde with hydroxylamine hydrochloride and a mild base like bismuth oxide (Bi₂O₃) or alumina (B75360) (Al₂O₃). innovareacademics.ininnovareacademics.in The use of alumina is noted as an inexpensive and less hazardous option that facilitates the reaction by acting as a Lewis base to free the hydroxylamine for nucleophilic attack on the aldehyde's carbonyl center. innovareacademics.in These methods are praised for their operational simplicity, high yields, and green credentials. rsc.orginnovareacademics.in

Table 2: Comparison of Mechanochemical Protocols for Oxime Synthesis

| Reagents | Method | Key Features | Reference |

|---|---|---|---|

| Aldehyde, Hydroxylamine, NaOH | Grinding/Milling | Solvent-free, robust, facile | rsc.org |

| Aldehyde, Hydroxylamine HCl, Bi₂O₃ | Grinding in Pestle & Mortar | Solvent-free, efficient | innovareacademics.in |

| Aldehyde, Hydroxylamine HCl, Al₂O₃ | Grinding in Pestle & Mortar | Inexpensive, mild basic medium | innovareacademics.in |

Microwave-Assisted Synthesis

Microwave irradiation is widely used to accelerate organic reactions, often leading to shorter reaction times and improved yields. iisuniv.ac.in The synthesis of oximes can be significantly expedited using this technology. rsc.org The general procedure involves the reaction of an aldehyde, such as 2-chlorobenzaldehyde, with hydroxylamine hydrochloride under microwave irradiation. rsc.orgsigmaaldrich.com While many protocols require heating under reflux, microwave assistance can often achieve the desired transformation more rapidly and efficiently. royalsocietypublishing.org

For instance, a highly efficient synthesis of the related compound (E)-2-Chlorobenzaldehyde O-methyl oxime was achieved with a 92% yield, demonstrating the utility of this approach for similar structures. royalsocietypublishing.org The reaction involves treating the aldehyde with the appropriate hydroxylamine derivative, often in a suitable solvent, under microwave conditions. rsc.orgroyalsocietypublishing.org

Table 3: Characterization of (E)-2-Chlorobenzaldehyde O-methyl oxime via a Related Protocol

| Analysis Type | Data |

|---|---|

| Yield | 92% |

| Appearance | Colourless oil |

| ¹H NMR (N-OMe) | 3.99 (s, 3H) |

| ¹³C NMR (N-OMe) | 62.2 |

| EI-MS (m/z, %) | 169 (M⁺, 95), 138 (31), 134 (58), 102 (100) |

Data for the O-methyl ether derivative highlights the efficiency of modern synthetic protocols. royalsocietypublishing.org

Isolation and Purification Techniques for this compound

The effective isolation and purification of this compound are critical for obtaining a product of high purity, which is essential for its use in subsequent synthetic steps. innovareacademics.in The primary techniques employed are recrystallization and column chromatography. innovareacademics.inchemspider.com

A detailed, conventional procedure for the isolation and purification of this compound has been well-documented. prepchem.com The process begins after the initial reaction mixture is cooled, allowing a crystalline solid to form. prepchem.com

A Step-by-Step Purification Procedure:

Initial Collection : The crude solid product is collected by filtration. prepchem.com

Solvent Extraction : The collected solid is dissolved in a solvent like methylene (B1212753) chloride. prepchem.com

Drying : The organic solution is dried using an anhydrous drying agent, such as sodium sulfate. prepchem.com

Concentration : The solution is filtered to remove the drying agent, and the solvent is removed under reduced pressure to yield a residual solid. prepchem.com

Recrystallization : The final purification step involves recrystallizing the solid from a suitable solvent system, such as ethanol-water, to obtain the pure this compound. prepchem.com

The choice of solvent is crucial for effective purification. Besides ethanol-water, other solvent mixtures like dichloromethane/hexane (B92381) and toluene/hexane have been reported for the recrystallization of benzaldoxime derivatives. chemspider.com

For separations that are more challenging, or when impurities are closely related to the product, column chromatography is the preferred method. chemspider.comnih.gov Silica (B1680970) gel is a commonly used stationary phase for the purification of oximes. innovareacademics.insciengine.com The mobile phase, or eluent, is selected based on the polarity of the compounds to be separated; common systems include mixtures of petroleum ether/ethyl acetate (B1210297) or petroleum ether/dichloromethane. chemspider.comrsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). innovareacademics.ininnovareacademics.in

Table 4: Summary of Purification Techniques for this compound

| Technique | Details | Common Solvents/Reagents | Reference |

|---|---|---|---|

| Recrystallization | Crystallization from a solvent system to remove impurities. | Ethanol-water; Dichloromethane/hexane; Toluene/hexane | chemspider.comprepchem.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Petroleum Ether/Ethyl Acetate, Dichloromethane | innovareacademics.inchemspider.comrsc.org |

| Extraction & Drying | Preliminary purification steps. | Methylene chloride (dissolution); Sodium sulfate (drying) | prepchem.com |

Stereochemical Investigations of 2 Chlorobenzaldehyde Oxime

E/Z Isomerism and Geometrical Considerations

2-Chlorobenzaldehyde (B119727) oxime, an important intermediate in organic synthesis, exists in two geometric isomeric forms: E (entgegen) and Z (zusammen). researchgate.net This isomerism arises from the restricted rotation around the C=N double bond of the oxime functional group. The orientation of the hydroxyl (-OH) group relative to the 2-chlorophenyl group defines the isomer. In the E isomer, the hydroxyl group and the aromatic ring are on opposite sides of the double bond, while in the Z isomer, they are on the same side.

The crystal structure of the E isomer has been determined, confirming its geometry. researchgate.net In the solid state, the packing of (E)-2-chlorobenzaldehyde oxime is stabilized by intermolecular O-H···N and C-H···O hydrogen bonds. researchgate.net The two isomers possess distinct physical properties, such as different dipole moments.

Table 1: Geometrical and Physical Properties of 2-Chlorobenzaldehyde Oxime Isomers

| Property | (E)-2-Chlorobenzaldehyde Oxime | (Z)-2-Chlorobenzaldehyde Oxime |

|---|---|---|

| Synonym | o-chloro-syn-benzaldoxime | o-chloro-anti-benzaldoxime |

| Molecular Formula | C₇H₆ClNO | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol | 155.58 g/mol |

| Dipole Moment | 1.63 D stenutz.eu | 1.67 D stenutz.eu |

| SMILES | O/N=C/c1ccccc1Cl stenutz.eu | ON=C/c1ccccc1Cl stenutz.eu |

| InChIKey | FZIVKDWRLLMSEJ-WEVVVXLNSA-N stenutz.eu | FZIVKDWRLLMSEJ-UITAMQMPSA-N stenutz.eu |

Stereoselective Synthesis of E and Z Isomers

The stereoselective synthesis of oximes is a significant challenge, as many conventional methods yield mixtures of E and Z isomers or default to the thermodynamically more stable E isomer. nih.gov Classical synthesis of aldoximes, for instance, often results in Z:E ratios ranging from 85:15 to 1:1. researchgate.net Consequently, specific strategies have been developed to selectively obtain each isomer of this compound.

Synthesis of the E Isomer: The E isomer is generally the more thermodynamically stable product and is often predominant in synthetic mixtures. nih.govasianpubs.org Methods to enhance its purity include:

Isomerization via Hydrochloride Salt: E isomers can often be obtained from Z forms through the formation of a hydrochloride salt, followed by purification. researchgate.net

Acid-Catalyzed Conversion: A highly effective method for obtaining E isomers in greater than 98% purity involves treating a solution containing a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. google.com This process precipitates the E isomer as an immonium complex, which is then neutralized with a dilute base to yield the pure E-oxime. google.com

Base-Catalyzed Domino Reaction: A highly stereoselective synthesis for E-aldoximes has been developed using a base-catalyzed domino aza-Michael/retro-Michael reaction, which can produce the E isomer with high diastereomeric purity. researchgate.net

Synthesis of the Z Isomer: Obtaining the less stable Z isomer typically requires non-equilibrium conditions. A modern and general approach involves:

Visible-Light Photoisomerization: The Z isomers of aryl oximes can be accessed through the photoisomerization of the thermodynamically preferred E isomers. nih.gov This method uses visible-light-mediated energy transfer (EnT) catalysis to achieve the conversion under mild conditions. nih.gov This technique provides a valuable route to the otherwise difficult-to-obtain Z-oximes. nih.gov

Table 2: Summary of Stereoselective Synthesis Methods

| Target Isomer | Method | Key Features |

|---|---|---|

| E Isomer | Acid-Catalyzed Isomerization | Treats E/Z mixture with a protic or Lewis acid; precipitates >98% pure E isomer as an immonium complex. google.com |

| Z Isomer | Visible-Light Photoisomerization | Uses an energy transfer catalyst to convert the E isomer to the Z isomer under mild conditions. nih.gov |

Characterization and Determination of Isomeric Ratios

Distinguishing between the E and Z isomers of this compound and quantifying their relative amounts in a mixture are crucial steps following synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization of oxime isomers.

¹H and ¹³C NMR: One-dimensional and two-dimensional NMR techniques allow for the complete assignment of spectra for each isomer. researchgate.net The chemical shifts of the protons and carbons, particularly those near the C=N bond, differ significantly between the E and Z forms.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the stereochemistry by analyzing the spatial proximity of the oxime -OH proton to the protons on the aromatic ring. researchgate.net

Chromatographic Methods: Chromatography is used for both the separation and analysis of isomer mixtures.

Column Chromatography: Mixtures of E and Z isomers can often be separated on a preparative scale using column chromatography on silica (B1680970) gel. researchgate.netasianpubs.org

High-Performance Liquid Chromatography (HPLC): HPLC analysis can resolve the E and Z isomers, showing two distinct signals in the chromatogram, which allows for the determination of their ratio. semanticscholar.org

The isomeric ratio is typically determined through NMR analysis of the isolated mixture by integrating the signals corresponding to each isomer. nih.gov For example, in the synthesis of a derivative, trifluoroacetic acid-catalyzed condensation of tryptamine (B22526) with 2-chlorobenzaldehyde yielded a mixture of cis/trans isomers in a 50:50 ratio, as determined by NMR. nih.gov

Table 3: Example Spectroscopic Data for (E)-2-Chlorobenzaldehyde O-methyl oxime (Note: Data is for the O-methyl ether derivative, illustrating the characterization method)

| Nucleus | Chemical Shift (δ) and Description |

|---|---|

| ¹H NMR | 3.99 (s, 3H, N-OMe), 7.21–7.32 (m, 2H, H-4′ and H-5′), 7.33–7.39 (m, 1H, H-3′), 7.88 (dd, J = 2.5 and 7.0, 1H, H-6′), 8.48 (s, 1H, H-1) royalsocietypublishing.org |

| ¹³C NMR | 62.2 (N-OMe), 126.9 (C-3′), 127.1 (C-6′), 129.8 (C-4′), 130.0 (C-1′), 130.7 (C-5′), 133.8 (C-2′), 145.6 (C-1) royalsocietypublishing.org |

Spectroscopic and Structural Elucidation of 2 Chlorobenzaldehyde Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy of 2-chlorobenzaldehyde (B119727) oxime reveals characteristic signals corresponding to the different types of protons in the molecule: the oxime hydroxyl proton (-OH), the aldimine proton (-CH=N), and the aromatic protons on the benzene (B151609) ring. The chemical shifts can vary depending on the solvent used.

For the (E)-isomer of 2-chlorobenzaldehyde oxime, the aldimine proton (CH=N) typically appears as a singlet downfield. In deuterated chloroform (B151607) (CDCl₃), this signal is observed at approximately 8.57 ppm. rsc.org The aromatic protons produce a complex multiplet between 7.20 and 7.83 ppm. rsc.org In a more polar solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the signals shift, with the hydroxyl proton becoming clearly visible as a singlet at 11.66 ppm and the aldimine proton at 8.34 ppm. rsc.org

¹H NMR Spectral Data for (E)-2-Chlorobenzaldehyde Oxime

| Proton Type | Chemical Shift (δ) in CDCl₃ (ppm) rsc.org | Chemical Shift (δ) in DMSO-d₆ (ppm) rsc.org |

|---|---|---|

| OH | Not specified | 11.66 (s, 1H) |

| CH=N | 8.57 (s, 1H) | 8.34 (s, 1H) |

Derivatives of this compound show predictable changes in their ¹H NMR spectra. For instance, in (E)-2-chlorobenzaldehyde O-methyl oxime, the hydroxyl proton signal is absent and a new singlet appears around 3.99 ppm, corresponding to the methoxy (B1213986) (-OCH₃) protons. royalsocietypublishing.org

¹H NMR Spectral Data for Selected Derivatives of this compound

| Compound | Solvent | Key Chemical Shifts (δ) in ppm |

|---|---|---|

| (E)-2-Chlorobenzaldehyde O-methyl oxime royalsocietypublishing.org | Not specified | 8.48 (s, 1H, CH=N), 7.88 (dd, 1H, Ar-H), 7.21-7.39 (m, 3H, Ar-H), 3.99 (s, 3H, N-OMe) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For (E)-2-chlorobenzaldehyde oxime, the spectrum shows a signal for the aldimine carbon (C=N) and several signals for the aromatic carbons.

In CDCl₃, the aldimine carbon of the (E)-isomer resonates at approximately 147 ppm. rsc.org The six aromatic carbons appear in the typical range of 126 to 133 ppm, with the carbon bearing the chlorine atom (C-Cl) being identifiable within this region. rsc.org

¹³C NMR Spectral Data for (E)-2-Chlorobenzaldehyde Oxime and a Derivative

| Compound | Solvent | Chemical Shifts (δ) in ppm |

|---|---|---|

| (E)-2-Chlorobenzaldehyde oxime rsc.org | CDCl₃ | 147 (C=N), 133, 130, 129, 127, 126 (Aromatic Carbons) |

The spectrum of the O-methyl derivative shows the C=N carbon at a slightly different shift (145.6 ppm) and includes a signal for the methoxy carbon at 62.2 ppm. royalsocietypublishing.org

Aldoximes like this compound can exist as two geometric isomers: (E) and (Z). researchgate.net These isomers arise from the restricted rotation around the carbon-nitrogen double bond. NMR spectroscopy is a critical technique for identifying and distinguishing between these isomers. researchgate.net

Although often one isomer is thermodynamically preferred, synthetic methods can produce a mixture of both. researchgate.net The (E) and (Z) isomers have distinct chemical environments, leading to subtle but measurable differences in their NMR spectra. The chemical shifts of the aldimine proton (CH=N) and the oxime proton (OH) are particularly sensitive to the geometry. By comparing the spectra of the mixture to those of the pure, separated isomers, one can assign the configuration. Furthermore, the relative ratio of the (E) and (Z) isomers in a sample can be determined by comparing the integration values of their unique, non-overlapping signals in the ¹H NMR spectrum. Advanced 2D-NMR techniques, such as NOESY, can further confirm the spatial relationship between protons to solidify the isomeric assignment. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A key feature for oximes is the broad absorption band corresponding to the O-H stretching vibration, which for the (E)-isomer appears around 3288 cm⁻¹. rsc.orgwjpsonline.com The C=N (imine) stretching vibration is observed in the 1600-1650 cm⁻¹ region. Other significant bands include those for aromatic C-H and C=C stretching, as well as a band for the C-Cl stretch, typically found at lower wavenumbers.

Vibrational Frequencies for (E)-2-Chlorobenzaldehyde Oxime and a Derivative

| Vibrational Mode | (E)-2-Chlorobenzaldehyde Oxime (cm⁻¹) rsc.org | (E)-2-Chlorobenzaldehyde O-methyl oxime (cm⁻¹) royalsocietypublishing.org |

|---|---|---|

| O-H stretch | 3288 | N/A |

| C-H stretch (aromatic/aliphatic) | 2929 | 2936 |

| C=N stretch | ~1600-1650 (inferred) | 1601 |

| C=C stretch (aromatic) | 1483, 1436 | 1472, 1433 |

| C-O stretch | 1206, 1045 | 1209, 1063, 1045 |

In the O-methyl derivative, the broad O-H band is absent, while the other characteristic bands, such as the C=N and aromatic stretches, remain. royalsocietypublishing.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

GC-MS analysis is effective for identifying this compound in complex mixtures. semanticscholar.orgscielo.br However, under standard GC-MS conditions, it may not be possible to distinguish between positional isomers such as this compound and 3-chlorobenzaldehyde (B42229) oxime, as they can exhibit identical mass spectra. semanticscholar.orgscielo.br

The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 155. scielo.br Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an isotopic peak ([M+2]⁺) appears at m/z 157, which is a characteristic signature for a monochlorinated compound. scielo.br

Key fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This results in a significant fragment ion at m/z 137. semanticscholar.orgscielo.br

Dehydration: The molecule can lose a water molecule, or the loss of the OH group can lead to the formation of 2-chlorobenzonitrile (B47944), which also corresponds to the fragment at m/z 137. semanticscholar.org

Loss of chlorine: A fragment at m/z 102 can be observed, corresponding to the loss of a chlorine atom from a fragment ion. semanticscholar.orgscielo.br

The fragmentation of derivatives is altered by the substituent. For (E)-2-chlorobenzaldehyde O-methyl oxime, the molecular ion ([M]⁺) appears at m/z 169. royalsocietypublishing.org Major fragments are seen at m/z 138 (loss of -OCH₃), 111, and 102. royalsocietypublishing.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-Chlorobenzaldehyde oxime |

| (Z)-2-Chlorobenzaldehyde oxime |

| 3-Chlorobenzaldehyde oxime |

| 2-Chlorobenzaldehyde O-methyl oxime |

| (E)-2-Chlorobenzaldehyde O-methyl oxime |

| (E)-2-Chlorobenzaldehyde O-oxiran-2-ylmethyl oxime |

| 2-Chlorobenzonitrile |

| 2-Chlorobenzaldehyde |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions in molecules containing chromophores. In the context of this compound and its derivatives, the aromatic ring and the oxime group (C=N-OH) constitute the primary chromophoric system responsible for absorption in the UV region. These absorptions typically correspond to π → π* and n → π* electronic transitions.

While UV-Vis spectroscopy is widely employed in the characterization of oximes and their coordination complexes, specific absorption maxima (λmax) for the parent (E)-2-chlorobenzaldehyde oxime are not extensively detailed in the available literature. However, the technique is frequently used to confirm the formation of and characterize more complex derivatives and metal complexes. For instance, the electronic spectra of Schiff base ligands derived from 2-chlorobenzaldehyde are analyzed to understand their electronic properties. kuey.net Similarly, the formation of metal complexes with ligands based on this compound is often confirmed by shifts in the UV-Vis absorption bands upon coordination. wjpsonline.com The UV-Vis spectrum of the related precursor, 2-chlorobenzaldehyde, shows absorption maxima in hexane (B92381) at 246 nm and 252 nm, which are attributed to π → π* transitions of the benzene ring, and weaker absorptions at 292 nm and 300 nm from the carbonyl group's n → π* transition. nih.gov For derivatives such as metal complexes, new charge-transfer bands can appear, providing insight into the metal-ligand bonding environment. kuey.net

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of crystalline solids at the atomic level, offering precise details on bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, confirming its existence as the E isomer in the crystalline form. core.ac.uk In this conformation, the oxime's hydroxyl group is oriented anti to the aldehyde's hydrogen atom. The molecule is nearly planar, though the nitrogen and oxygen atoms of the oxime group show slight deviations from the mean plane of the chlorophenyl ring. core.ac.uk Specifically, atoms N1 and O1 deviate from the mean plane of the benzene ring by 0.278(2) Å and 0.279(3) Å, respectively. core.ac.uk The bond lengths and angles within the molecule are consistent with standard values for similar structures. core.ac.uk

Derivatives of this compound, such as bis-oxime compounds, have also been structurally characterized. For example, the crystal structure of 2,2′-dichloro-1,1′-[butane-1,4-diyldioxybis(nitrilomethylidyne)]dibenzene reveals that the molecule lies across a crystallographic inversion center and maintains the E configuration at the azomethine C=N bond. researchgate.net In this derivative, the imino group is coplanar with the aromatic ring. researchgate.net

Table 1: Selected Bond Lengths and Angles for (E)-2-Chlorobenzaldehyde Oxime core.ac.uk

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| Cl1—C2 | 1.737 (2) | C7—N1—O1 | 111.97 (17) |

| O1—N1 | 1.405 (2) | N1—C7—C1 | 120.92 (19) |

| N1—C7 | 1.267 (3) | C6—C1—C7 | 122.14 (19) |

| C1—C7 | 1.464 (3) | C2—C1—C7 | 118.25 (18) |

| C1—C2 | 1.405 (3) | C3—C2—C1 | 119.2 (2) |

| C1—C6 | 1.391 (3) | C3—C2—Cl1 | 119.66 (17) |

The crystal packing of (E)-2-chlorobenzaldehyde oxime is primarily stabilized by a network of intermolecular hydrogen bonds. core.ac.uk The most significant of these is an O—H···N hydrogen bond, which links molecules into centrosymmetric dimers. core.ac.uk This interaction involves the hydroxyl proton of one molecule and the nitrogen atom of an adjacent, inverted molecule.

In addition to this primary hydrogen bond, the crystal structure is further stabilized by weaker C—H···O interactions. core.ac.uk These weaker bonds contribute to the formation of a stable, three-dimensional supramolecular architecture. In some derivatives, such as 2,2′-dichloro-1,1′-[butane-1,4-diyldioxybis(nitrilomethylidyne)]dibenzene, the crystal packing features a layered structure driven by weak π–π stacking interactions between adjacent aromatic rings, with intermolecular plane-to-plane distances of 3.461(3) Å. researchgate.net Molecules within these layers are connected by intermolecular C—H···O hydrogen bonds. researchgate.net Asymmetrical Salamo-type derivatives also exhibit extensive networks of both intramolecular and intermolecular O—H···N and C—H···O hydrogen bonds, leading to complex 3D supramolecular structures.

Table 2: Hydrogen Bond Geometry for (E)-2-Chlorobenzaldehyde Oxime (Å, °) core.ac.uk

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O1—H1···N1i | 0.82 | 2.03 | 2.844 (3) | 171.0 |

| C5—H5···O1ii | 0.93 | 2.53 | 3.400 (3) | 156.0 |

Symmetry codes: (i) -x+1, -y, -z+1; (ii) x, y-1, z

This compound serves as a versatile ligand for the synthesis of various metal complexes. The structural elucidation of these complexes reveals diverse coordination modes and geometries. The oxime moiety provides nitrogen and oxygen donor atoms that can chelate to metal ions.

For instance, zinc(II) complexes of this compound have been synthesized and characterized. Spectroscopic data suggests that the ligand coordinates to the zinc ion through both the nitrogen and oxygen atoms of the oxime group, forming a stable chelate. In these complexes, shifts in the characteristic infrared (IR) stretching frequencies of the C=N and O-H bonds upon complexation provide evidence of coordination.

Similarly, inner transition metal complexes with La(III), Nd(III), Sm(III), and Gd(III) have been prepared using a Schiff base ligand derived from 2-chlorobenzaldehyde and 3-hydrazonobutan-2-one oxime. wjpsonline.com Spectroscopic and magnetic data for these complexes suggest that the ligand coordinates through the azomethine nitrogen, oxime oxygen, and ketonic oxygen, resulting in stable octahedral or square planar geometries depending on the specific metal ion. wjpsonline.com

X-ray crystallography has provided detailed structural information for more complex, polynuclear systems. The structures of homotrinuclear cobalt(II) complexes with a bis-oxime type ligand derived from 5-chlorosalicylaldehyde (B124248) show that two deprotonated ligand units wrap around three cobalt(II) atoms. The cobalt centers adopt slightly distorted octahedral coordination geometries, bridged by acetate (B1210297) ligands and coordinated to solvent molecules. These studies highlight how the fundamental structure of substituted benzaldehyde (B42025) oximes can be incorporated into complex supramolecular assemblies with interesting structural features.

Chemical Reactivity and Reaction Mechanisms of 2 Chlorobenzaldehyde Oxime

Fundamental Mechanisms of Oxime Formation

The synthesis of 2-chlorobenzaldehyde (B119727) oxime from its carbonyl precursor, 2-chlorobenzaldehyde, follows a well-established reaction pathway for oxime formation. numberanalytics.com This process is a condensation reaction between an aldehyde or ketone and hydroxylamine (B1172632), resulting in an oxime and a molecule of water. nih.govtestbook.com The reaction is typically catalyzed by acid and proceeds in two main stages: nucleophilic addition followed by dehydration. testbook.combham.ac.uk

The formation of 2-chlorobenzaldehyde oxime commences with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. pearson.comlibretexts.org The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack. organicmystery.com

This reaction is sensitive to pH. organicmystery.com In a weakly acidic medium (typically pH 4-5), the carbonyl oxygen is protonated, which increases the positive charge on the carbonyl carbon and facilitates the nucleophilic attack. organicmystery.com If the pH is too low, the hydroxylamine, being basic, becomes protonated (NH₃OH⁺), losing its nucleophilic character. organicmystery.com Conversely, at a high pH, the carbonyl group is not sufficiently protonated. organicmystery.com The initial addition results in the formation of a tetrahedral intermediate known as a carbinolamine. nih.govlibretexts.org

The general mechanism is as follows:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the activated carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate. nih.govlibretexts.org

Following the formation of the carbinolamine, the reaction proceeds through a dehydration step to form the final oxime product. pearson.comresearchgate.net This elimination of a water molecule is the rate-determining step under neutral or basic conditions, whereas under acidic conditions, the initial nucleophilic addition is often rate-limiting. bham.ac.uk

The dehydration mechanism involves:

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). nih.govlibretexts.org

Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of the water molecule, leading to the formation of a C=N double bond and an iminium ion. libretexts.orgmasterorganicchemistry.com

Deprotonation: A base (such as a water molecule) removes a proton from the nitrogen atom to yield the neutral oxime product, this compound. masterorganicchemistry.com

Isomerization Mechanisms (E/Z Interconversion)

Oximes, including this compound, can exist as stereoisomers, designated as E and Z (or historically, syn and anti). This isomerism arises from the restricted rotation around the C=N double bond. bham.ac.uknih.gov The interconversion between these isomers, known as E/Z isomerization, can be promoted by various means, including acid catalysis or photochemical induction. sci-hub.seoup.com

In an aqueous acidic medium, the isomerization of aldoximes is thought to proceed through the formation of a protonated oxime-water adduct. sci-hub.seresearchgate.net This intermediate possesses a C-N single bond, which allows for free rotation. researchgate.net Subsequent loss of water regenerates the C=N double bond, potentially leading to the other isomer. Kinetic studies on p-methoxybenzaldehyde oxime in aqueous solution suggest that isomerization and hydrolysis can proceed through a common tetrahedral carbinolamino intermediate. sci-hub.se

Photochemical methods can also induce syn-anti isomerization. researchgate.netnih.gov This process often involves the triplet excited state of the oxime. researchgate.net For some oximes, direct or sensitized UV irradiation leads to a photostationary state with a mixture of both isomers. researchgate.net Visible-light-mediated energy transfer has also emerged as a method to achieve Z isomers from the more common E forms. organic-chemistry.org

Reactions Involving the Oxime Functionality

The C=N-OH group in this compound is the primary site of its reactivity, enabling transformations such as deoximation to regenerate the parent aldehyde.

Deoximation is the process of converting an oxime back into its corresponding carbonyl compound. niscpr.res.in This reaction is synthetically important as oximes are used for the protection, purification, and characterization of aldehydes and ketones. scielo.brstatperson.com Numerous methods exist for deoximation, which can be broadly categorized as hydrolytic, reductive, and oxidative. niscpr.res.in Oxidative methods are often preferred over classical acid hydrolysis, which may not be suitable for molecules with acid-sensitive functional groups. niscpr.res.inresearchgate.net

Oxidative cleavage provides a mild and efficient route for deoximation. tandfonline.com Various oxidizing agents have been employed for this purpose, including N-halo compounds like N-bromophthalimide (NBPI). niscpr.res.in

The reaction of this compound with N-bromophthalimide in a solvent like acetone (B3395972), often assisted by microwave irradiation, effectively regenerates 2-chlorobenzaldehyde in high yield. scielo.brresearchgate.net Research has demonstrated that this method is not only efficient but also chemoselective. For instance, benzaldoxime (B1666162) can be selectively oxidized to benzaldehyde (B42025) in the presence of benzyl (B1604629) alcohol, which remains unreacted. scielo.br The reaction with NBPI converts various aldoximes and ketoximes to their parent carbonyls without over-oxidation of the resulting aldehydes to carboxylic acids. scielo.brresearchgate.net

A study by Khazaei and Manesh reported the deoximation of this compound using NBPI at room temperature in a mixture of acetone and water. The reaction proceeded to completion in 2.5 hours, yielding 2-chlorobenzaldehyde with an 89% yield. researchgate.net

Table 1: Deoximation of this compound with N-Bromophthalimide

| Reactant | Reagent | Conditions | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | N-Bromophthalimide (NBPI) | Acetone/H₂O, Room Temp. | 2.5 | 2-Chlorobenzaldehyde | 89 | researchgate.net |

The proposed mechanism for deoximation using N-halo reagents like N-iodosuccinimide involves an initial attack of the oxime on the halogen, followed by hydrolysis to yield the carbonyl compound. asianpubs.org A similar pathway is likely for NBPI.

Deoximation: Regeneration of Carbonyl Compounds

Catalytic Deoximation

Deoximation is the process of converting an oxime back to its corresponding carbonyl compound. For this compound, this regenerates 2-chlorobenzaldehyde. Various catalytic systems have been developed to achieve this transformation efficiently under mild conditions.

One method employs N-bromo-(4-methylphenyl) sulfonimide under microwave irradiation. In a mixture of acetone and water, this compound is converted to 2-chlorobenzaldehyde in 2.7 minutes with a 90% yield. google.com Another approach utilizes copper nanoparticles supported on a cellulose (B213188) template as a reusable catalyst in water, promoting a green chemistry protocol. quora.comrsc.org Additionally, a manganese(III) complex, Mn(L22pyfp)Cl, has been used as a catalyst with 10% hydrogen peroxide (H2O2) as the oxidant in acetonitrile (B52724) to facilitate the deoximation. thieme-connect.com

These catalytic methods offer alternatives to harsher hydrolytic conditions that might require strong acids or bases. sigmaaldrich.com

Table 1: Catalytic Deoximation of this compound

| Catalyst/Reagent | Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-bromo-(4-methylphenyl) sulfonimide | Acetone/H2O | Microwave (300 W) | 2.7 min | 90 | google.com |

| Copper-nano particles on cellulose | H2O | Microwave (80-100 °C) | 5-10 min | High | rsc.org |

| Mn(L22pyfp)Cl / H2O2 | Acetonitrile | Reflux | 45-120 min | Good to Excellent | thieme-connect.com |

1,3-Dipolar Cycloaddition Reactions

This compound serves as a key precursor for generating a 1,3-dipole, specifically 2-chlorophenyl nitrile oxide. This reactive intermediate readily undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles (compounds with a π-bond, such as alkenes and alkynes) to construct five-membered heterocyclic rings. scispace.com This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for synthesizing complex molecules like isoxazoles and isoxazolines. scispace.com

For instance, the reaction of in situ generated 2-chlorophenyl nitrile oxide with N-methyl-substituted tricyclic imides results in the formation of novel isoxazoline-fused heterocycles. arabjchem.org Similarly, cycloaddition with ethyl oleate, a biomolecule, has been used to synthesize new isoxazoline (B3343090) derivatives. nih.gov

Generation and Reactivity of Nitrile Oxide Intermediates

The transformation of this compound into the highly reactive 2-chlorophenyl nitrile oxide intermediate is a critical first step for cycloaddition reactions. This is typically achieved in situ through oxidation or dehydrohalogenation of a halogenated precursor.

Common methods for generating the nitrile oxide from this compound include:

Oxidation with Sodium Hypochlorite (B82951) (NaOCl): Aqueous sodium hypochlorite is a widely used, simple, and effective reagent for the in situ generation of nitrile oxides from aldoximes. arabjchem.org

Oxidation with Hypervalent Iodine(III) Reagents: Reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent) can oxidize aldoximes to nitrile oxides under mild conditions, proceeding at room temperature to give moderate to high yields of cycloaddition products.

Chlorination followed by Dehydrochlorination: The oxime can first be converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). Subsequent treatment with a base, such as triethylamine (B128534) (TEA), eliminates HCl to furnish the nitrile oxide. lookchem.comwiserpub.com

Using tert-Butyl Hypoiodite (t-BuOI): This electrophilic iodine compound, generated in situ, offers a novel method for producing nitrile oxides from oximes for subsequent cycloaddition reactions. researchgate.net

The generated 2-chlorophenyl nitrile oxide is an unstable and highly reactive species that is immediately trapped by a dipolarophile present in the reaction mixture.

Regioselective Synthesis of Isoxazoles and other Heterocycles

The 1,3-dipolar cycloaddition of 2-chlorophenyl nitrile oxide allows for the regioselective synthesis of various substituted heterocycles. The regioselectivity of the cycloaddition is governed by electronic and steric factors of both the nitrile oxide and the dipolarophile.

Synthesis of Isoxazoles: The reaction with alkynes yields isoxazoles. For example, the oxidative cycloaddition of this compound with various alkynes in the presence of a hypervalent iodine(III) reagent produces 3-(2-chlorophenyl)-substituted isoxazoles with high regioselectivity. A specific instance is the synthesis of 1-(3-(2-chlorophenyl)isoxazol-4-yl)ethan-1-one, which was obtained in 81% yield from the reaction of (E)-2-chlorobenzaldehyde oxime.

Synthesis of Isoxazolines: The reaction with alkenes produces isoxazolines (dihydroisoxazoles). The cycloaddition of 2-chlorophenyl nitrile oxide with N-methyl-substituted tricyclic imides yields complex polycyclic isoxazolines. arabjchem.org

This methodology provides a versatile route to a wide array of 3,4-disubstituted, 3,5-disubstituted, and 3,4,5-trisubstituted isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry. niscpr.res.inacs.org

Table 2: Synthesis of Heterocycles from this compound

| Dipolarophile | Reagent for Nitrile Oxide Generation | Product Type | Example Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Methyl Tricyclic Imide | NaOCl | Isoxazoline | Fused Polycyclic Isoxazoline | Good | arabjchem.org |

| Substituted Alkyne | Hypervalent Iodine(III) | Isoxazole (B147169) | 1-(3-(2-Chlorophenyl)isoxazol-4-yl)ethan-1-one | 81 | |

| Acetonitrile | IBA-OTf / m-CPBA | 1,2,4-Oxadiazole (B8745197) | 3-(2-Chlorophenyl)-5-methyl-1,2,4-oxadiazole | 82 |

Nucleophilic Addition Reactions

The carbon-nitrogen double bond in this compound is susceptible to nucleophilic attack. Oximes exist in equilibrium with their nitrone tautomers, and this tautomerism can play a significant role in their reactivity. rsc.org The reaction mechanism often involves the attack of a nucleophile on the electrophilic carbon of the C=N bond. nih.govnih.gov

While oximes can react with nucleophiles, the reaction is less common than additions to carbonyls and is often base-catalyzed to enhance the nucleophilicity of the attacking species. In the absence of a base, reactions with electron-poor alkenes typically proceed via the nitrogen lone pair to yield N-alkylnitrones. rsc.org However, in some cases, O-alkylation occurs, which can be explained by the involvement of the more reactive nitrone tautomer. rsc.org The nucleophilic addition to the C=N bond is the first step in reactions like the reduction with hydrides.

Reduction Reactions

The oxime group of this compound can be reduced to form either a hydroxylamine or a primary amine, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce oximes to primary amines. quora.comstackexchange.com The mechanism involves the addition of a hydride to the carbon of the C=N bond, followed by the elimination of the hydroxyl group and further reduction of the resulting imine intermediate. quora.com Sodium borohydride (B1222165) (NaBH4), a milder reagent, is generally ineffective on its own but its reactivity can be enhanced by additives. masterorganicchemistry.com For example, NaBH4 in combination with copper(II) sulfate (B86663) or zirconium(IV) chloride can effectively reduce oximes to primary and secondary amines. scispace.comniscpr.res.in

Reduction to Hydroxylamines: Milder reduction conditions can yield N-substituted hydroxylamines. For instance, various substituted benzaldehyde oximes can be reduced using sodium cyanoborohydride in methanolic HCl to afford the corresponding N-benzylhydroxylamines. google.com The synthesis of O-(2-chlorobenzyl)hydroxylamine hydrochloride, another reduction product, has also been reported through a multi-step one-pot procedure starting from 2-chlorobenzyl chloride. arabjchem.orgnih.govresearchgate.netarabjchem.orgbrynmawr.edu

Table 3: Reduction Products of this compound

| Reagent(s) | Product Type | Example Product Name | Reference |

|---|---|---|---|

| LiAlH4 | Primary Amine | (2-Chlorophenyl)methanamine | quora.com |

| NaBH4 / ZrCl4 / Al2O3 | Primary Amine | (2-Chlorophenyl)methanamine | scispace.com |

| NaBH4 / CuSO4 | Primary/Secondary Amine | (2-Chlorophenyl)methanamine / Bis(2-chlorobenzyl)amine | niscpr.res.in |

| Sodium Cyanoborohydride / HCl | Hydroxylamine | N-(2-Chlorobenzyl)hydroxylamine | google.com |

| N-Hydroxyphthalimide / PPh3 / DIAD then N2H4 | Hydroxylamine | O-(2-Chlorobenzyl)hydroxylamine | nih.govbrynmawr.edu |

Halogenation Reactions

Halogenation of this compound can occur at different positions depending on the reagents and reaction conditions.

Halogenation at the Oxime Carbon: The oxime can be converted into a hydroximoyl halide. For example, the reaction of this compound with N-chlorosuccinimide (NCS) yields the corresponding 2-chlorobenzohydroximoyl chloride. lookchem.com This hydroximoyl chloride is a key intermediate for the generation of nitrile oxides via base-mediated dehydrochlorination. lookchem.com

Halogenation of the Aromatic Ring: The oxime group can act as a directing group in electrophilic aromatic substitution. Palladium-catalyzed C-H activation has been used for the selective ortho-bromination of substituted benzaldoximes, where the O-methyl oxime serves as the directing group. acs.org This allows for the introduction of a halogen at a specific position on the phenyl ring, which can be followed by deoximation to yield the substituted benzaldehyde. acs.org Patents also describe the reaction of benzaldehyde oxime derivatives with halogenating agents to produce halogenated compounds. google.com

Acetylation Reactions

The hydroxyl group of this compound can undergo acetylation, a reaction that introduces an acetyl group (CH₃CO-). This transformation typically employs an acetylating agent such as acetic anhydride. chemcess.comlibretexts.org The product of this reaction is 2-chlorobenzaldehyde O-acetyl oxime, an important and versatile intermediate in organic synthesis. nih.govamazonaws.com

The mechanism for this transformation is a nucleophilic acyl substitution. chemcess.com The oxygen atom of the oxime's hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate (B1210297) ion as a leaving group, resulting in the formation of the O-acetylated oxime product. chemcess.com

O-acetyl oximes are valuable because the acetyl group can serve as a transformable directing group in palladium-catalyzed C–H bond functionalization reactions. nih.gov Furthermore, these acetylated intermediates can be used in the synthesis of other complex molecules. For instance, O-acetyl oximes derived from ketones have been shown to react with 2-chlorobenzaldehyde in the synthesis of fused thiazoles. rsc.org While oximes themselves can be sensitive to oxidative cleavage, their O-acetyl derivatives offer a stable yet readily cleavable alternative to more robust oxime ethers. nih.gov

Table 1: Representative Acetylation of an Aldoxime

| Reactant | Acetylating Agent | Catalyst/Conditions | Product | Application of Product |

| Aldehyde Oxime | Acetic Anhydride | Pyridine (B92270) or base catalyst | O-acetyl aldoxime | Intermediate for C-H functionalization, heterocycle synthesis |

Alcoholysis Reactions

Alcoholysis refers to the cleavage of a bond by reaction with an alcohol. In the context of this compound derivatives, this reaction is particularly relevant for the cleavage of the O-acetyl group from 2-chlorobenzaldehyde O-acetyl oxime. This process serves as a mild deprotection method to regenerate the parent oxime. nih.gov

The reaction is typically carried out by treating the O-acetyl oxime with an alcohol, such as methanol (B129727), in the presence of a mild base like potassium carbonate. nih.gov The alcohol acts as a nucleophile, cleaving the ester-like bond of the acetyl group, which results in the formation of this compound and an acetate ester byproduct (e.g., methyl acetate). This high-yield conversion highlights the utility of the O-acetyl group as a temporary protecting or activating group that can be easily removed when no longer needed. nih.gov

The direct alcoholysis of the C=N-O-R bond in unactivated oxime ethers is not a common reaction as the ether bond is generally stable. However, the reverse reaction, the O-alkylation of oximes with alcohols, can be achieved under specific catalytic conditions, for example, using heteropolyacids in dimethyl carbonate, proceeding through a carbocation mechanism. rsc.org This indicates that while the formation of oxime ethers from alcohols is possible, the cleavage via alcoholysis requires an activated substrate, such as an O-acetyl oxime.

Table 2: Example of Alcoholysis for Deprotection

| Reactant | Reagent | Conditions | Product | Purpose |

| O-acetyl oxime | Methanol (MeOH) | Potassium Carbonate (K₂CO₃) | Parent Oxime | Removal of acetyl protecting/directing group |

Oxime Metathesis for Dynamic Networks

In recent years, oxime chemistry has become a cornerstone in the development of dynamic materials. researchgate.netnih.gov this compound, as an aromatic oxime, is a relevant substrate for oxime metathesis, a key reaction in Dynamic Covalent Chemistry (DCC). researchgate.netmdpi.com DCC involves reversible covalent bond formation, which allows for the creation of Covalent Adaptable Networks (CANs)—polymeric materials that are cross-linked but can be reprocessed, reshaped, or self-healed. nih.govrsc.org

Oxime metathesis is an exchange reaction between two oxime ether molecules that redistributes their substituents. researchgate.netnih.gov This process is distinct from hydrolysis or transamination and is crucial for creating exclusively oxime-based dynamic networks. nih.gov Research has shown that this reaction is effectively catalyzed by strong acids, such as p-toluenesulfonic acid (p-TSA). nih.govpublons.com

The proposed mechanism for acid-catalyzed oxime metathesis involves the protonation of one oxime ether, followed by a nucleophilic attack from a second oxime ether to form a protonated 4-membered cyclic intermediate. nih.govresearchgate.net This intermediate then fragments to yield the exchanged products. Computational studies support this pathway and highlight the essential role of the acid catalyst in lowering the activation energy, as the non-catalyzed reaction is kinetically unfavorable. nih.govresearchgate.net

The kinetics of oxime metathesis are highly dependent on the electronic nature of the substituents on the aromatic ring. researchgate.netnih.govresearchgate.net The 2-chloro substituent on this compound acts as an electron-withdrawing group (EWG). Studies on para-substituted aromatic oximes have demonstrated that EWGs tend to slow down the rate of metathesis compared to electron-donating groups (EDGs). nih.govresearchgate.net This tunability allows for precise control over the dynamic properties of the resulting polymer networks, making oxime metathesis a versatile tool for designing advanced, functional materials. researchgate.netnih.gov

Table 3: Characteristics of Acid-Catalyzed Oxime Metathesis

| Feature | Description |

| Reaction Type | Exchange of substituents between two oxime ether molecules. |

| Application | Formation of Covalent Adaptable Networks (CANs) in Dynamic Covalent Chemistry. |

| Catalysis | Requires a strong acid catalyst (e.g., p-TSA) to proceed at a reasonable rate. |

| Mechanism | Proceeds through a proposed 4-membered cyclic intermediate. |

| Substituent Effects | Reaction kinetics are tunable; electron-withdrawing groups (like -Cl) generally decrease the reaction rate. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Structure and Reactivity

DFT has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms involving molecules like 2-Chlorobenzaldehyde (B119727) oxime.

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining the energetics of various reaction pathways.

A significant aspect of oxime chemistry is the potential for oxime-nitrone tautomerism. High-level DFT calculations have investigated this isomerization, revealing that a bimolecular process involving two oxime molecules can be more favorable than the traditionally accepted thermal 1,2-H shift. csic.esrsc.org For the isomerization of (Z)-oxime into (Z)-nitrone via a bimolecular process, the activation barrier was calculated to be significantly lower than that of a unimolecular 1,2-shift (15.3 kcal mol⁻¹ vs. 49.5 kcal mol⁻¹). rsc.org

Computational studies on the iridium-catalyzed para-selective C-H borylation of 2-chlorobenzaldehyde silyloximes (derivatives of 2-chlorobenzaldehyde oxime) have provided specific insights into reaction energetics. These studies reveal that the steric hindrance of the protecting group plays a key role in directing the regioselectivity of the reaction. nih.gov

Furthermore, DFT calculations have been employed to explore the reaction pathways of related compounds. For instance, in the oxidative C-O coupling of hydrazones (which share the C=N bond with oximes) with diacetyliminoxyl, DFT calculations using the B97-3c composite method helped to elucidate the most plausible reaction pathway. The calculations showed that a pathway involving initial hydrogen atom abstraction from the hydrazone was kinetically and thermodynamically favored over a pathway involving the initial addition of the radical to the hydrazone. mdpi.com Both pathways, however, were found to have activation barriers low enough to be feasible at room temperature. mdpi.com

| Mechanism | Activation Barrier (kcal mol⁻¹) |

|---|---|

| Bimolecular (Z)-oxime to (Z)-nitrone | 15.3 |

| Bimolecular (E)-oxime to (E)-nitrone | 16.4 |

| Bimolecular (ethanol-assisted) | 24.5 |

| Unimolecular 1,2-H shift | 49.5 |

Solvent and catalysts can profoundly influence the kinetics and thermodynamics of a reaction. Computational models are essential for understanding these effects at a molecular level.

The formation of oximes is known to be catalyzed by acid. nih.gov DFT studies have shown that in acidic conditions, the reaction rate can be significantly accelerated. However, if the pH is too low, protonation of the nucleophile (hydroxylamine) can occur, reducing its nucleophilicity and slowing the reaction. csic.esnih.gov Therefore, a balance, typically around pH 4.5, is optimal for oxime formation. csic.es Aniline (B41778) and its derivatives have also been identified as effective organocatalysts for oxime formation. researchgate.net

The Beckmann rearrangement, a classic reaction of oximes, provides a clear example of solvent influence. Computational studies using a supermolecule approach, where explicit solvent molecules are included in the calculation, have demonstrated the active participation of the solvent in the reaction mechanism. For the 1,2-H-shift in the rearrangement of protonated formaldehyde (B43269) oxime, the inclusion of a single water molecule was found to reduce the activation barrier by approximately 50%. kuleuven.be This highlights that the solvent is not just a passive medium but can act as a co-reactant, significantly lowering the energy of the transition state. kuleuven.be

In the context of metal complexes, solvent molecules can directly coordinate to the metal center and alter the geometry of the complex. In a study of homotrinuclear cobalt(II) complexes with an oxime-type ligand, different solvents like methanol (B129727) and ethanol (B145695) were found to coordinate to the terminal cobalt ions, leading to observable changes in bond lengths and angles within the complex. mdpi.com While this study was not on this compound itself, it illustrates the direct role solvents can play in the structure of related metal complexes. mdpi.com

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein or enzyme. These methods are vital in drug discovery and for understanding the biological activity of compounds.

A molecular docking study was conducted on this compound (referred to as ortho-chlorobenzaldehyde oxime) and its Zn(II) complex against the enzyme Biotin Carboxylase (PDB ID: 3JZI). whiterose.ac.uk The study aimed to understand the potential of these compounds as inhibitors. The results indicated that the Zn(II) complex of this compound exhibited a higher binding energy (-6.09 kcal/mol) compared to the free ligand. whiterose.ac.uk This suggests that complexation with zinc enhances the binding affinity of the oxime to the active site of the enzyme. whiterose.ac.uk

In a related study, a Schiff base synthesized from 2-chlorobenzaldehyde and N-aminopyrimidine-2-thione was investigated for its antiproliferative activity. researchgate.net Molecular docking simulations were performed against the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB ID: 6DUK). The calculated Glide score energy for the binding interaction was -9.820 kcal/mol, indicating a strong and favorable binding interaction with the receptor. researchgate.net

These studies demonstrate that the this compound scaffold can be a valuable component in the design of biologically active molecules. Docking simulations provide a rational basis for this activity by identifying plausible binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of biological targets. nih.govresearchgate.net

| Compound | Target Protein (PDB ID) | Binding Energy / Score | Reference |

|---|---|---|---|

| Zn(II) complex of this compound | Biotin Carboxylase (3JZI) | -6.09 kcal/mol | whiterose.ac.uk |

| Schiff base of 2-Chlorobenzaldehyde | EGFR Tyrosine Kinase (6DUK) | -9.820 kcal/mol (Glide Score) | researchgate.net |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can predict spectroscopic properties like NMR and IR spectra, as well as determine the most stable conformations of a molecule. These predictions are valuable for interpreting experimental data and understanding structure-property relationships.

Conformational analysis of 2-chlorobenzaldehyde silyloximes has been performed using computational methods to generate topographic steric maps and van der Waals surfaces. nih.gov These analyses help to visualize the molecule's size and shape, which is critical for understanding steric effects in reactions like the iridium-catalyzed borylation. nih.gov DFT calculations can determine the lowest free energy geometric structures, providing insight into the predominant conformations the molecule will adopt. nih.gov

DFT is also widely used to predict spectroscopic parameters. For various oximes and related heterocyclic compounds, researchers have computed IR, ¹H, and ¹³C NMR data and compared them with experimental values. researchgate.netnih.govnih.gov For example, in a study of (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute vibrational frequencies and NMR chemical shifts, which showed good agreement with experimental FT-IR and NMR spectra. nih.gov Such studies often include Natural Bond Orbital (NBO) analysis to understand intramolecular interactions and charge distribution, and Frontier Molecular Orbital (HOMO-LUMO) analysis to evaluate electronic properties and reactivity. researchgate.netnih.gov

For this compound itself, predicted ¹³C NMR chemical shifts are available through public databases like PubChem, providing a reference for experimental characterization. The combination of experimental spectroscopy and computational prediction offers a powerful approach for structural elucidation. nih.gov

| Property | Predicted Value |

|---|---|

| Molecular Weight | 155.58 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Polar Surface Area | 32.6 Ų |

Applications in Organic Synthesis and Medicinal Chemistry

A Versatile Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their synthesis a focal point of organic chemistry. rsc.orgnih.govrsc.org 2-Chlorobenzaldehyde (B119727) oxime has emerged as a valuable precursor for the synthesis of various nitrogen-containing heterocycles due to the reactivity of its oxime group. chemimpex.comresearchgate.net

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. The 1,3-dipolar cycloaddition reaction is a common and effective method for synthesizing isoxazole rings. rsc.org In this context, 2-chlorobenzaldehyde oxime can be converted in situ into the corresponding nitrile oxide, which then acts as the 1,3-dipole. This reactive intermediate readily undergoes cycloaddition with various dipolarophiles, such as alkynes, to yield highly substituted isoxazole derivatives. rsc.org

For instance, this compound has been utilized in the preparation of dimethyl 3-(2-chlorophenyl)isoxazole-4,5-dicarboxylate and [3-(2-chlorophenyl)isoxazol-5-yl]methanol. sigmaaldrich.com The reaction involves the in situ generation of 2-chlorobenzonitrile (B47944) oxide, which then reacts with a suitable alkyne. This method provides a direct and efficient route to functionalized isoxazoles that are valuable scaffolds in medicinal chemistry. rsc.orgdergipark.org.tr

Furthermore, research has demonstrated the synthesis of condensed isoxazole derivatives through the intramolecular oxidative cycloaddition of aldoximes. nih.gov This approach allows for the construction of polycyclic systems containing the isoxazole moiety.

Preparation of Oxadiazole Derivatives

Oxadiazoles, another important class of five-membered heterocycles, are isomeric to isoxazoles and also possess significant biological properties. researchgate.net this compound serves as a key starting material in some synthetic routes to 1,2,4-oxadiazole (B8745197) derivatives. google.com

One common method involves the reaction of this compound with a cyanate (B1221674) source. google.com Although effective, this method has been noted to involve toxic reagents. google.com Alternative, greener synthetic methodologies are continuously being explored. For example, a multi-step synthesis might involve the conversion of the oxime to an amidoxime, which is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring. nih.govnih.gov The synthesis of 5-isoxazol-4-yl- chemimpex.comsigmaaldrich.comdergipark.org.troxadiazoles has been achieved through solid-phase synthesis, highlighting the versatility of oxime precursors in combinatorial chemistry. sigmaaldrich.com

Precursor for Amides, Amines, and Other Nitrogen-Containing Molecules

Beyond the synthesis of heterocycles, the oxime functionality of this compound allows for its conversion into other important nitrogen-containing functional groups, such as amides and amines. chemimpex.com

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. This rearrangement provides a pathway to synthesize N-substituted amides from this compound.

Furthermore, the reduction of the oxime group is a straightforward method for the preparation of primary amines. libretexts.org Various reducing agents can be employed for this transformation, offering a route to 2-chlorobenzylamine. This amine is a valuable building block in its own right, used in the synthesis of pharmaceuticals and other fine chemicals. lookchem.com The reduction of oximes can be achieved using reagents like lithium aluminum hydride or through catalytic hydrogenation. libretexts.org

Role as an Intermediate in Multi-Step Organic Syntheses

The versatility of this compound makes it a valuable intermediate in complex, multi-step synthetic sequences. chemimpex.comresearchgate.netsigmaaldrich.com Its ability to be transformed into various functional groups and heterocyclic systems allows for its incorporation into diverse molecular frameworks.

In the synthesis of complex pharmaceutical agents and natural products, a starting material like this compound can undergo a series of transformations to build up the target molecule step-by-step. For example, it might first be used to construct a heterocyclic core, which is then further functionalized in subsequent steps. Its role as an intermediate is crucial for the efficient and convergent synthesis of complex organic molecules. chemimpex.com

Development of Novel Reagents and Catalysts in Organic Transformations

Research has also explored the use of this compound and its derivatives in the development of new reagents and catalysts. For instance, metal complexes of ligands derived from this compound have been synthesized and characterized. kuey.net These complexes can exhibit interesting catalytic properties or be used as reagents in analytical chemistry.

A derivative, 2-chlorobenzaldehyde thiocarbohydrazone (2-CBTCH), has been reported as a novel analytical chelating reagent for the spectrophotometric determination of copper(II). researchgate.net This highlights how the fundamental structure of this compound can be modified to create tools for other areas of chemical science. Additionally, organocatalysts for hydrazone and oxime formation have been developed, which can enhance the rate of reactions involving these functional groups. acs.org

Biological and Pharmacological Research Applications

Antimicrobial Activities and Mechanisms

2-Chlorobenzaldehyde (B119727) oxime is a key building block for creating novel compounds with potential antimicrobial properties. Research has explored derivatives of this oxime for their efficacy against a range of pathogenic microorganisms, including bacteria and fungi.

While 2-Chlorobenzaldehyde oxime itself is not typically the final active agent, it is a crucial intermediate in the synthesis of compounds investigated for their antitubercular properties. biosynth.com Research has utilized this oxime in the development of potential antibacterial agents against Mycobacterium tuberculosis. aablocks.coma2bchem.com Studies on simple aryl oximes and 1,4-benzoxazine MenB inhibitors, which can be synthesized from precursors like this compound, have identified compounds with potent activity against this bacterium. aablocks.coma2bchem.comtandfonline.comlookchem.com The investigation into such derivatives is part of the broader search for new therapeutic agents to combat tuberculosis. biosynth.com

Derivatives of this compound have demonstrated a spectrum of activity against various other pathogens. For instance, a ligand, (2-chlorobenzylidene)hydrazono)butan-2-one oxime, was synthesized from 2-chlorobenzaldehyde and showed antimicrobial and antifungal activities. kuey.net The biological evaluation of this ligand and its metal complexes revealed significant activity, with the complexes showing enhanced potency compared to the free ligand against several microorganisms. kuey.net The study attributed this enhanced activity to the chelation effect, which increases the lipophilic nature of the complexes and facilitates their interaction with microbial cell membranes. kuey.net

Furthermore, this compound is used as a reagent in the synthesis of antimicrobial hydroxamates, which are noted as potential inhibitors of enzymes essential for the growth of bacteria like Haemophilus influenzae. chemicalbook.comchemicalbook.com Oxime derivatives have also been synthesized and tested against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, showing varying degrees of antibacterial action. kuey.netnih.govumsida.ac.id

Table 1: Antimicrobial Activity of a Ligand Derived from 2-Chlorobenzaldehyde

| Pathogen | Type | Activity of Metal Complex (Sm(III)) |

|---|---|---|

| Bacillus subtilis | Gram-positive Bacteria | MIC: 6.25 µg/mL kuey.net |

| Staphylococcus aureus | Gram-positive Bacteria | Evaluated kuey.net |

| Escherichia coli | Gram-negative Bacteria | Evaluated kuey.net |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Evaluated kuey.net |

| Candida albicans | Fungi | MIC: 12.5 µg/mL kuey.net |

This table is based on data for the (2-chlorobenzylidene)hydrazono)butan-2-one oxime ligand and its metal complexes.

Enzyme Inhibition Studies

The structural framework of this compound is incorporated into molecules designed to inhibit specific enzymes, a common strategy in drug discovery.